molecular formula C20H22N2O3 B4485871 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE

Cat. No.: B4485871
M. Wt: 338.4 g/mol
InChI Key: SGCZZUJHFQJYFC-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmacology due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with phenylpiperazine under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, it is studied for its potential effects on cellular processes and enzyme activities. It may act as an inhibitor or activator of specific biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities. It may also be explored as a candidate for drug development.

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and materials. It may be used in the production of polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPIPERAZIN-1-YL)PROPAN-1-ONE
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZIN-1-YL)PROPAN-1-ONE
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERIDIN-1-YL)PROPAN-1-ONE

Uniqueness

The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, potency, and selectivity in its applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-6,8,14H,7,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCZZUJHFQJYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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